

JNJ-37822681 Dihydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: JNJ-37822681 dihydrochloride

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For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the chemical properties, pharmacological profile, and experimental methodologies associated with **JNJ-37822681 dihydrochloride**. This potent and selective dopamine D2 receptor antagonist has been a subject of significant interest for its potential therapeutic applications in neuropsychiatric disorders.

Chemical Structure and Properties

JNJ-37822681 dihydrochloride is the salt form of the parent compound N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine.[1][2] Its chemical structure is characterized by a trifluoromethylpyridazinamine moiety linked to a piperidine ring, which in turn is substituted with a 3,4-difluorobenzyl group.

Image of the chemical structure of JNJ-37822681



Property	Value	Source	
IUPAC Name	N-[1-[(3,4- difluorophenyl)methyl]piperidin -4-yl]-6- (trifluoromethyl)pyridazin-3- amine dihydrochloride	[1][3][4]	
Molecular Formula	C17H17F5N4 · 2HCl [3]		
Molecular Weight	445.26 g/mol	[4]	
CAS Number	2108806-02-4	[3][4]	
Parent CAS Number	935776-74-2	[4]	
Appearance	Solid	[3]	
Purity	≥98%	[3][4]	
Solubility	Soluble in water and DMSO.	[3][4]	
Storage	Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks). For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month in sealed containers, protected from moisture.	[1][5]	

Pharmacological Properties and Mechanism of Action

JNJ-37822681 is a potent, specific, and centrally active antagonist of the dopamine D2 receptor, exhibiting fast-dissociating kinetics.[5] This characteristic is believed to contribute to a lower incidence of extrapyramidal symptoms compared to other antipsychotics. Its primary mechanism of action involves the blockade of D2 receptors in the brain.[5] More recently, JNJ-37822681 has also been identified as an opener of neuronal Kv7 (KCNQ) potassium channels, suggesting a potential for therapeutic repurposing in conditions like epilepsy.[6]



Receptor Binding Profile

The selectivity of JNJ-37822681 for the dopamine D2L receptor is a key feature of its pharmacological profile. It displays significantly lower affinity for other dopamine receptor subtypes and various other neurotransmitter receptors.

Target	Kı (nM)	Source
Dopamine D2L	158	[3][5]
Dopamine D1	>3000	[3]
Dopamine D3	1159	[3]
α ₁ -Adrenergic	>5000	[3]
Histamine H ₁	4931	[3]
Serotonin 5-HT _{2a}	2896	[3]
Serotonin 5-HT _{2e}	>4000	[3]

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the efficacy of JNJ-37822681 in paradigms relevant to psychosis.



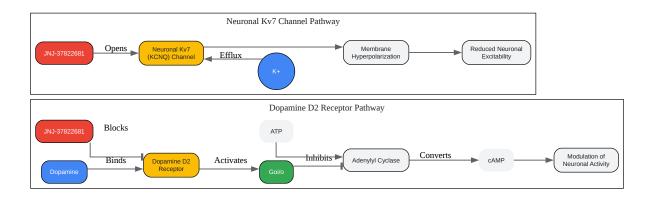
Experimental Model	ED₅₀ (mg/kg)	Route of Administration	Species	Source
D ₂ Receptor Blockade in Brain	0.39	i.h. (unspecified)	Rat	[5]
Apomorphine- induced Stereotypy	0.19	i.h. (unspecified)	Rat	[3][5]
D-amphetamine- induced Hyperlocomotion	1.0	i.h. (unspecified)	Rat	[3][5]
Phencyclidine- induced Hyperlocomotion	4.7	i.h. (unspecified)	Rat	[5]

Signaling Pathways

The primary signaling pathway modulated by JNJ-37822681 is the dopamine D2 receptor pathway. As an antagonist, it blocks the binding of dopamine to the D2 receptor, thereby inhibiting downstream signaling. D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gai/o proteins. Inhibition of this pathway leads to a decrease in the inhibition of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.

The secondary mechanism involving Kv7 channels suggests that JNJ-37822681 can also directly modulate neuronal excitability. By opening these potassium channels, it would cause hyperpolarization of the neuronal membrane, making it more difficult for action potentials to be generated.[6]





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Fig. 1: Signaling pathways of JNJ-37822681.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are methodologies for key experiments involving JNJ-37822681.

Dopamine D2 Receptor Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of JNJ-37822681 to the dopamine D2 receptor using a competitive binding assay with a radiolabeled ligand (e.g., [³H]-Spiperone).

1. Membrane Preparation:

- Tissues or cells expressing the dopamine D2 receptor are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- The homogenate is centrifuged at high speed to pellet the cell membranes.

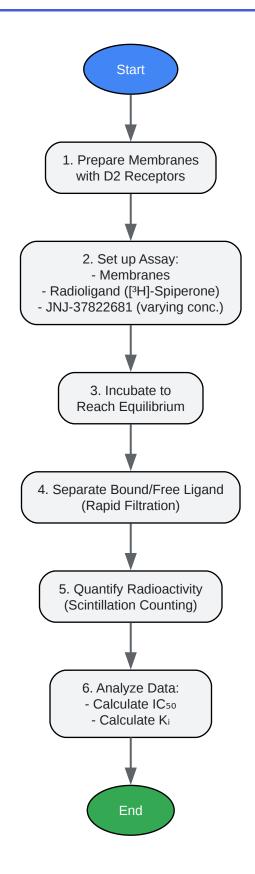
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- The membrane pellet is washed and resuspended in an appropriate assay buffer.
- Protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford assay).
- 2. Competitive Binding Assay:
- A constant concentration of the radioligand (e.g., [³H]-Spiperone) is incubated with the membrane preparation in the presence of varying concentrations of JNJ-37822681.
- Non-specific binding is determined by including a high concentration of a known D2 antagonist (e.g., haloperidol) in a parallel set of incubations.
- The reaction is incubated to allow binding to reach equilibrium.
- The bound and free radioligand are separated by rapid filtration through glass fiber filters.
- The radioactivity retained on the filters is quantified using liquid scintillation counting.
- 3. Data Analysis:
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The concentration of JNJ-37822681 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
- The inhibitory constant (K_i) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_e)$, where [L] is the concentration of the radioligand and K_e is its equilibrium dissociation constant.





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Fig. 2: Workflow for a D2 receptor binding assay.



In Vivo Models of Psychosis

Apomorphine-Induced Stereotypy in Rats:

- Rats are pre-treated with various doses of JNJ-37822681 or vehicle.
- After a specified time, the dopamine agonist apomorphine is administered to induce stereotypic behaviors (e.g., sniffing, gnawing, licking).
- The intensity of the stereotypic behavior is scored by a trained observer who is blind to the treatment conditions.
- The ED₅₀, the dose of JNJ-37822681 that reduces the stereotypic score by 50%, is calculated.[3][5]

Amphetamine-Induced Hyperlocomotion in Rats:

- Rats are habituated to an open-field arena.
- Animals are then treated with JNJ-37822681 or vehicle, followed by an injection of damphetamine to induce hyperlocomotion.
- Locomotor activity is recorded using an automated activity monitoring system.
- The ED₅₀, the dose of JNJ-37822681 that inhibits the amphetamine-induced increase in locomotion by 50%, is determined.[3][5]

Neuronal Kv7 Channel Activity Assay

A fluorescence-based high-throughput assay can be used to identify and characterize Kv7 channel openers.

- 1. Cell Culture:
- A cell line stably expressing the desired Kv7 channel subtype (e.g., Kv7.2/7.3) is used.
- The cells are engineered to express a voltage-sensitive fluorescent dye.
- 2. Assay Procedure:

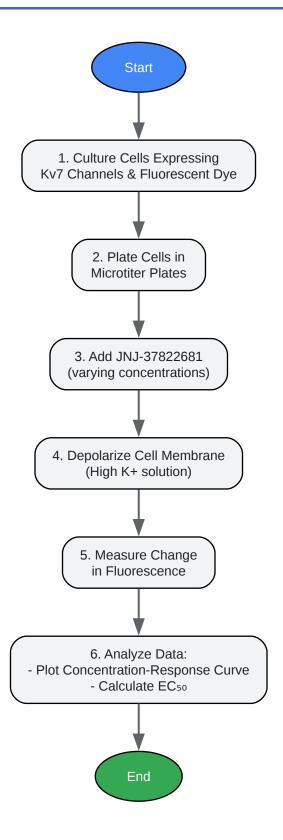
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- · Cells are plated in microtiter plates.
- The cells are incubated with JNJ-37822681 at various concentrations.
- The cell membrane is depolarized using a high concentration of potassium chloride.
- The change in fluorescence, which is proportional to the membrane potential, is measured using a plate reader.
- An increase in fluorescence in the presence of JNJ-37822681 indicates an opening of the Kv7 channels and subsequent membrane hyperpolarization.
- 3. Data Analysis:
- The concentration-response curve for JNJ-37822681 is plotted.
- The EC₅₀, the concentration of JNJ-37822681 that produces 50% of the maximal effect, is calculated.





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Fig. 3: Workflow for a Kv7 channel activity assay.



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